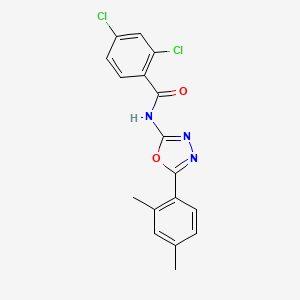

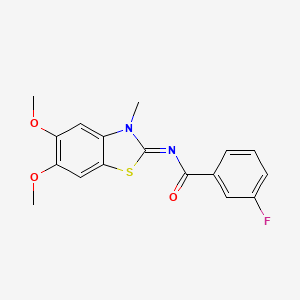

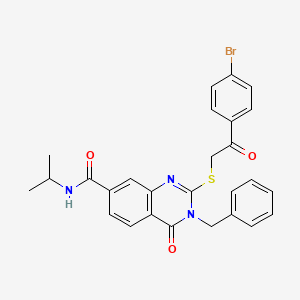

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly discussed in the provided papers, similar compounds with benzothiazole and fluorobenzamide moieties have been studied for their potential as pharmacological agents and fluorescent probes.

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves multi-step chemical reactions. For instance, the synthesis of a benzothiazole analog as a fluorescent probe was achieved by a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . Although the exact synthesis of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide is not detailed, it is likely that similar synthetic strategies could be employed, involving the formation of the benzothiazole core followed by subsequent functionalization with the appropriate substituents.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This core structure is often modified with various substituents that can significantly alter the compound's chemical and biological properties. For example, the presence of methoxy groups and a fluorine atom, as seen in the compound of interest, would likely influence its electronic distribution and potential interactions with biological targets .

Chemical Reactions Analysis

Benzothiazole compounds can participate in various chemical reactions, often facilitated by their reactive sites. The methoxy groups may be involved in nucleophilic substitution reactions, while the presence of a fluorine atom could affect the compound's reactivity towards electrophilic aromatic substitution. The specific chemical reactions that N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide might undergo are not discussed in the provided papers, but it can be inferred that its reactivity would be influenced by its functional groups and overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the introduction of electron-donating methoxy groups and an electron-withdrawing fluorine atom would affect the compound's polarity, solubility, and stability. The compound's fluorescence properties could also be significant, as related benzothiazole derivatives have been used as fluorescent probes, indicating potential applications in sensing and imaging . The exact properties of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide would need to be determined experimentally.

Applications De Recherche Scientifique

Antimicrobial Applications

The synthesis and antimicrobial screening of derivatives bearing a fluorine atom and various other substituents, including the benzothiazol group, have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the final compounds significantly enhances antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).

Anticancer Applications

- Mechanism of Action: Studies on fluorinated 2-aryl-benzothiazole derivatives have suggested their bioactivation by human cytochrome P450 enzymes as a crucial factor in their antitumor activities. These compounds undergo bioactivation to form reactive intermediates, contributing to their potency against various cancer cell lines, including breast, lung, and colon cancers (Wang & Guengerich, 2012).

- Synthesis and Evaluation: The synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles has led to compounds with potent cytotoxicity against certain cancer cell lines. This work highlights the structure-activity relationship of these compounds, with fluorine substitution playing a significant role in their anticancer activity (Hutchinson et al., 2001).

Potential for Imaging Applications

The development of fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) represents another research avenue. These compounds, including those incorporating benzothiazole groups, have shown high tumor uptake and favorable tumor/normal tissue ratios in preclinical models, suggesting their utility in cancer diagnosis and treatment monitoring (Tu et al., 2007).

Role in Drug Resistance and Metabolism

Research has also focused on understanding how benzothiazole derivatives interact with cellular mechanisms, such as cytochrome P450 enzymes, which play roles in both the bioactivation and deactivation of these compounds, influencing their efficacy and resistance profiles in cancer therapy (Tan et al., 2011).

Propriétés

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c1-20-12-8-13(22-2)14(23-3)9-15(12)24-17(20)19-16(21)10-5-4-6-11(18)7-10/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHJDYCYAWUOMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)

![Methyl 2-[(2-naphthylsulfonyl)amino]acetate](/img/structure/B2519529.png)

![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2519531.png)

![2-[4-(diethylsulfamoyl)phenoxy]acetic Acid](/img/structure/B2519533.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)